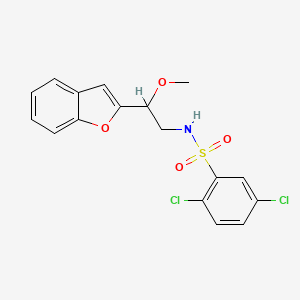

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide

CAS No.: 2034609-07-7

Cat. No.: VC5012321

Molecular Formula: C17H15Cl2NO4S

Molecular Weight: 400.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034609-07-7 |

|---|---|

| Molecular Formula | C17H15Cl2NO4S |

| Molecular Weight | 400.27 |

| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dichlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C17H15Cl2NO4S/c1-23-16(15-8-11-4-2-3-5-14(11)24-15)10-20-25(21,22)17-9-12(18)6-7-13(17)19/h2-9,16,20H,10H2,1H3 |

| Standard InChI Key | POYAFTOTCHBCCW-UHFFFAOYSA-N |

| SMILES | COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC3=CC=CC=C3O2 |

Introduction

Structural Overview

The compound consists of three key structural components:

-

Benzofuran Moiety: A fused heterocyclic ring system comprising benzene and furan rings. Benzofuran derivatives are known for their biological activity, including anticancer, antiviral, and antimicrobial properties.

-

Methoxyethyl Side Chain: The presence of a methoxy group (-OCH₃) attached to the ethyl chain enhances the compound's solubility and may influence its biological interactions.

-

Dichlorobenzenesulfonamide Group: The dichlorobenzene ring with a sulfonamide functional group (-SO₂NH-) contributes to the compound's chemical stability and potential pharmacological activity.

The molecular formula can be deduced as C₁₅H₁₃Cl₂NO₄S, with a molecular weight of approximately 374.24 g/mol.

Synthesis

While specific synthesis protocols for this exact compound are not readily available in the provided references, related benzofuran derivatives are typically synthesized through multi-step processes involving:

-

Formation of Benzofuran Core: Benzofurans are often synthesized via cyclization reactions involving o-hydroxyacetophenones and electrophilic reagents.

-

Introduction of Substituents: Functional groups like methoxyethyl chains and sulfonamides are introduced through nucleophilic substitution or condensation reactions.

-

Chlorination: Chlorine atoms are added to the benzene ring using reagents like N-chlorosuccinimide (NCS).

For example, the synthesis of benzofuran derivatives often involves refluxing in ethanol with catalytic acids to achieve high yields .

Biological Activity

Benzofuran derivatives and sulfonamides have been extensively studied for their pharmacological properties:

-

Anticancer Activity: Benzofurans exhibit selective cytotoxicity against cancer cell lines by modulating signaling pathways such as AKT and PLK1 .

-

Antimicrobial Properties: Sulfonamides are well-known for their antibacterial activity due to their ability to inhibit folic acid synthesis in microorganisms.

-

Anti-inflammatory Potential: The dichlorobenzene moiety may enhance anti-inflammatory effects by interacting with specific enzymes or receptors.

Although no direct studies on this specific compound were found, its structural features suggest it may exhibit similar activities.

Applications

Based on its structure, potential applications include:

-

Drug Development: As a lead compound for anticancer or antimicrobial agents.

-

Chemical Probes: For studying enzyme inhibition or receptor binding due to its sulfonamide functionality.

-

Material Science: Its stability might make it useful in designing functionalized materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume